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Abstract
This technical guide provides a comprehensive overview of the analytical methodologies

employed in the structural elucidation of (R)-2-Hydroxy-2-phenylpropanoic acid, also known

as (R)-Atrolactic acid. The determination of its chemical structure, including stereochemistry,

relies on a combination of spectroscopic and crystallographic techniques. This document

outlines the theoretical basis of these methods, presents available data, and provides

standardized experimental protocols. The logical workflow of structural determination, from

initial characterization to absolute configuration assignment, is also visually represented.

Introduction
(R)-2-Hydroxy-2-phenylpropanoic acid is a chiral carboxylic acid with the chemical formula

C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol .[1][2] Its structure features a

phenyl group and a methyl group attached to a chiral carbon center, which also bears a

hydroxyl and a carboxyl group. The precise three-dimensional arrangement of these functional

groups is critical to its chemical and biological properties, making its structural elucidation a key

aspect of its study and application in various scientific fields, including drug development.

The definitive confirmation of the structure and stereochemistry of chiral molecules like (R)-2-
Hydroxy-2-phenylpropanoic acid is achieved through a multi-faceted analytical approach.
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This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-

Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray

crystallography in this process.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-2-phenylpropanoic acid is

presented in Table 1.

Property Value Reference

Molecular Formula C₉H₁₀O₃ [1][2]

Molecular Weight 166.17 g/mol [1][2]

Melting Point
88-90 °C (DL-Form,

hemihydrate)
[1]

pKa (25°C) 3.467 (DL-Form) [1]

CAS Number 3966-30-1 ((R)-enantiomer)

--- 515-30-0 (DL-Form) [1]

--- 13113-71-8 ((S)-enantiomer) [3]

Spectroscopic and Crystallographic Analysis
The structural elucidation of (R)-2-Hydroxy-2-phenylpropanoic acid is a stepwise process, as

illustrated in the workflow diagram below. Each technique provides unique and complementary

information.
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Figure 1: General workflow for the structural elucidation of a small organic molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol (General):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in a

high vacuum, causing the ejection of an electron and the formation of a molecular ion (M⁺•).

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of

the molecular ion into smaller, characteristic charged fragments.

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass

analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Presentation: While a specific mass spectrum for the (R)-enantiomer is not readily

available in the literature, the mass spectrum of the racemic mixture, Atrolactic acid, is available

from the NIST WebBook. The key fragments are summarized in Table 2.
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m/z Putative Fragment Assignment

166 [M]⁺• (Molecular Ion)

148 [M - H₂O]⁺•

122 [M - CO₂]⁺• or [C₆H₅CO]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

43 [CH₃CO]⁺

Note: This data is for the racemic mixture of Atrolactic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational

frequencies of different bonds.

Experimental Protocol (General - Attenuated Total Reflectance, ATR):

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to

account for any atmospheric or instrumental absorptions.

Sample Application: A small amount of the solid sample is placed directly onto the ATR

crystal.

Pressure Application: A pressure arm is engaged to ensure good contact between the

sample and the crystal.

Spectrum Acquisition: The sample is scanned with the IR beam, and the resulting

interferogram is Fourier-transformed to produce the infrared spectrum.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum.
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Data Presentation: A specific high-resolution IR spectrum for (R)-2-Hydroxy-2-
phenylpropanoic acid is not available. However, based on its structure, the expected

characteristic absorption bands are listed in Table 3.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3500-3200 (broad) O-H stretch Hydroxyl group (alcohol)

3300-2500 (very broad) O-H stretch Carboxylic acid

3100-3000 C-H stretch Aromatic ring

3000-2850 C-H stretch Methyl group

~1700 C=O stretch Carboxylic acid

1600, 1450 C=C stretch Aromatic ring

~1250 C-O stretch Carboxylic acid/Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. ¹H NMR provides information about the number, environment, and connectivity of

hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol (General):

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane

(TMS), is often added.

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is

tuned and shimmed to optimize the magnetic field homogeneity.

Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting free

induction decay (FID) signal is recorded.

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The

spectrum is then phased, baseline-corrected, and referenced.
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Data Presentation: Specific, high-resolution ¹H and ¹³C NMR data for (R)-2-Hydroxy-2-
phenylpropanoic acid are not readily available in public databases. The following tables

(Table 4 and 5) present predicted chemical shifts based on the known effects of the functional

groups.

Table 4: Predicted ¹H NMR Chemical Shifts for (R)-2-Hydroxy-2-phenylpropanoic acid

Proton
Chemical Shift (δ,
ppm)

Multiplicity Integration

Phenyl-H ~7.2-7.5 Multiplet 5H

Methyl-H ~1.5 Singlet 3H

Hydroxyl-H (alcohol) Variable Broad Singlet 1H

Carboxyl-H >10 Broad Singlet 1H

Table 5: Predicted ¹³C NMR Chemical Shifts for (R)-2-Hydroxy-2-phenylpropanoic acid

Carbon Chemical Shift (δ, ppm)

Carboxyl (C=O) ~175-185

Aromatic (C-ipso) ~140-145

Aromatic (C-ortho, C-meta, C-para) ~125-130

Quaternary (C-OH) ~70-80

Methyl (CH₃) ~20-30

Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-

dimensional structure of a crystalline compound, including its absolute stereochemistry. It has

been reported that the structure of the (S)-enantiomer was elucidated using this technique,

which by extension confirms the structure of the (R)-enantiomer.[3]

Experimental Protocol (General):
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Crystal Growth: High-quality single crystals of the compound are grown from a suitable

solvent system.

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms in the crystal lattice are

determined, and the structural model is refined to fit the experimental data.

Data Presentation: Detailed crystallographic data for (R)- or (S)-2-Hydroxy-2-phenylpropanoic

acid is not publicly available in the searched literature. Access to crystallographic databases

would be required to obtain the specific unit cell parameters, bond lengths, and bond angles.

Logical Framework for Structural Confirmation
The convergence of data from multiple analytical techniques provides a high degree of

confidence in the final structural assignment. The logical relationship between the data and the

confirmed structure is depicted below.
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Figure 2: Logical diagram illustrating the contribution of different analytical data to the final

structural confirmation.

Conclusion
The structural elucidation of (R)-2-Hydroxy-2-phenylpropanoic acid is a systematic process

that relies on the synergistic application of modern analytical techniques. While a complete

public dataset for the (R)-enantiomer is not readily available, the combination of mass

spectrometry for molecular weight determination, FTIR for functional group identification, NMR

for establishing the molecular framework, and X-ray crystallography for the definitive

determination of stereochemistry provides an unambiguous assignment of its structure. The

methodologies and data presented in this guide serve as a comprehensive resource for

researchers and professionals involved in the analysis and development of chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Atrolactic Acid [drugfuture.com]

2. scbt.com [scbt.com]

3. (S)-Atrolactic acid | C9H10O3 | CID 445144 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structural Elucidation of (R)-2-Hydroxy-2-
phenylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270345#r-2-hydroxy-2-phenylpropanoic-acid-
structural-elucidation]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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